3-Phenylquinoxalin-2(1H)-thione, derived from 3-phenylquinoxalin-2(1H)-one, readily undergoes a chemoselective Michael reaction with acrylic acid. [] This reaction leads to the formation of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. Further modifications of these esters, including hydrazide formation and N-alkylation, were also explored. []
While a specific mechanism of action for 2-(3-chlorophenyl)-3-phenylquinoxaline is not detailed in the papers provided, research suggests that quinoxaline derivatives, particularly those containing a peptidomimetic side chain at position 3, may exhibit anticancer activity by binding to the allosteric site of human thymidylate synthase. [] This binding interaction could potentially inhibit the enzyme's activity, disrupting DNA synthesis and leading to cancer cell death.
The primary application explored for derivatives of 3-phenylquinoxalin-2(1H)-one, specifically methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides, is in anticancer therapy. [] These compounds demonstrated promising antiproliferative activity against human HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines in vitro. [] Their efficacy was comparable to that of doxorubicin, a commonly used chemotherapy drug. []
CAS No.: 33981-72-5
CAS No.: 15385-58-7
CAS No.: 19641-92-0
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0